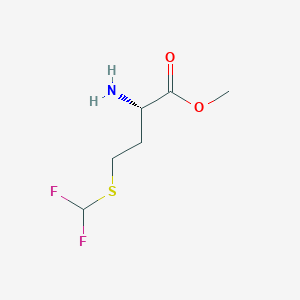![molecular formula C6H14O2Si B13454372 [1-(Hydroxymethyl)silolan-1-yl]methanol](/img/structure/B13454372.png)
[1-(Hydroxymethyl)silolan-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Hydroxymethyl)silolan-1-yl]methanol: is a chemical compound with the molecular formula C6H14O2Si It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)silolan-1-yl]methanol typically involves the reaction of silane precursors with formaldehyde under controlled conditions. One common method is the hydrosilylation reaction, where a silane compound reacts with formaldehyde in the presence of a catalyst such as platinum or rhodium. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: [1-(Hydroxymethyl)silolan-1-yl]methanol can undergo oxidation reactions to form siloxane compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to form silane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, reaction with alkyl halides can yield alkylsilane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products:
Oxidation: Siloxane compounds.
Reduction: Silane derivatives.
Substitution: Alkylsilane or acylsilane derivatives.
科学的研究の応用
Chemistry: In chemistry, [1-(Hydroxymethyl)silolan-1-yl]methanol is used as a precursor for the synthesis of various organosilicon compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is explored for its potential as a biocompatible material. Its silicon-based structure is of interest for developing new biomaterials and drug delivery systems.
Medicine: In medicine, this compound is investigated for its potential use in medical implants and prosthetics due to its biocompatibility and stability.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its ability to form stable bonds with various substrates makes it valuable in manufacturing high-performance materials.
作用機序
The mechanism of action of [1-(Hydroxymethyl)silolan-1-yl]methanol involves its ability to form strong covalent bonds with other molecules. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions, enhancing its reactivity. The silicon atom in the structure provides unique properties, such as thermal stability and resistance to oxidation, which contribute to its effectiveness in various applications.
類似化合物との比較
[1-(Hydroxymethyl)tetrahydrofuran-1-yl]methanol: Similar in structure but contains an oxygen atom instead of silicon.
[1-(Hydroxymethyl)cyclohexan-1-yl]methanol: Similar in structure but contains a carbon ring instead of silicon.
Uniqueness: The presence of a silicon atom in [1-(Hydroxymethyl)silolan-1-yl]methanol distinguishes it from other similar compounds. Silicon imparts unique properties such as increased thermal stability, resistance to oxidation, and the ability to form strong covalent bonds with a variety of substrates. These properties make it particularly valuable in applications where durability and stability are essential.
特性
分子式 |
C6H14O2Si |
|---|---|
分子量 |
146.26 g/mol |
IUPAC名 |
[1-(hydroxymethyl)silolan-1-yl]methanol |
InChI |
InChI=1S/C6H14O2Si/c7-5-9(6-8)3-1-2-4-9/h7-8H,1-6H2 |
InChIキー |
ZPHTYAULRFPUKQ-UHFFFAOYSA-N |
正規SMILES |
C1CC[Si](C1)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


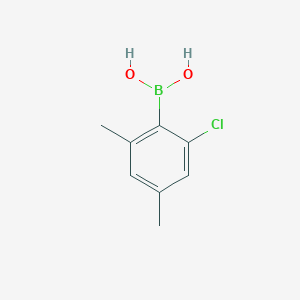
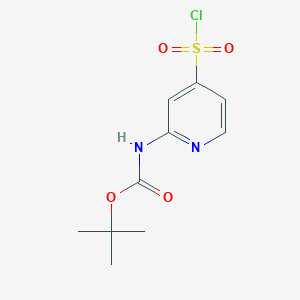
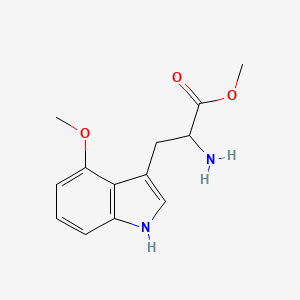

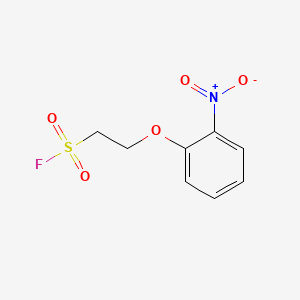

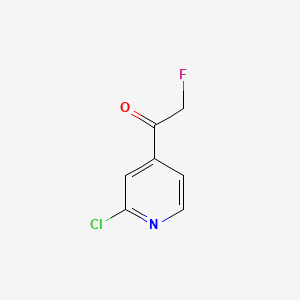
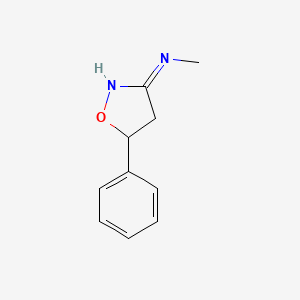
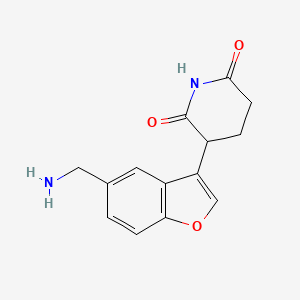
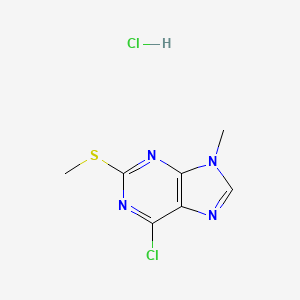
![2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B13454340.png)
![tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13454341.png)
